molecular formula C10H10ClNOS B1598611 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 20751-75-1

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B1598611
CAS No.: 20751-75-1
M. Wt: 227.71 g/mol
InChI Key: AYFZGNOUGDUMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 2-aminobenzenethiol and chloroacetyl chloride to a reactor, along with a base to neutralize the acid by-product. The reaction mixture is then passed through a series of reactors to ensure complete conversion, followed by purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation: The benzothiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-(bromoacetyl)-3,4-dihydro-2H-1,4-benzothiazine: Similar structure with a bromoacetyl group instead of a chloroacetyl group.

    4-(acetyl)-3,4-dihydro-2H-1,4-benzothiazine: Lacks the halogen atom in the acetyl group.

    4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Contains an oxygen atom in the ring instead of a sulfur atom.

Uniqueness

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of both a chloroacetyl group and a benzothiazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry. The chloroacetyl group provides a reactive site for nucleophilic substitution, while the benzothiazine ring contributes to the compound’s stability and potential biological effects.

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZGNOUGDUMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407044
Record name 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20751-75-1
Record name 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 2
Reactant of Route 2
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 3
Reactant of Route 3
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 4
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 5
Reactant of Route 5
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 6
Reactant of Route 6
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.